
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールは、イミダゾール部分とインドール部分の両方を特徴とする合成有機化合物です。これらの構造を含む化合物は、その潜在的な生物活性のために、医薬品化学においてしばしば注目されています。
2. 製法
合成経路と反応条件
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールの合成は、通常、複数段階の有機反応を伴います。一般的なアプローチには以下が含まれる場合があります。
イミダゾール環の形成: 置換アルデヒドまたはケトンなどの適切な前駆体から、アミンとアンモニウムアセテートなどの窒素源との縮合反応により、イミダゾール環を形成できます。
インドール環の形成: インドール環は、フィッシャーインドール合成によって合成できます。この合成は、フェニルヒドラジンとケトンまたはアルデヒドを酸性条件下で反応させるものです。
2つの環のカップリング: 最後のステップでは、イミダゾール環とインドール環をカップリングする必要があります。これは、クロスカップリング反応または環化ステップを通じて行うことができます。
工業的製造方法
工業的製造方法では、収率と純度を最大化し、同時にコストと環境への影響を最小限に抑えるために、上記の合成経路を最適化する必要があります。これには、連続フロー反応器、グリーンケミストリーの原則、および高度な精製技術の使用が含まれる場合があります。
3. 化学反応の分析
反応の種類
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールは、さまざまな化学反応を起こす可能性があります。これには以下が含まれます。
酸化: この化合物は、過マンガン酸カリウムまたは三酸化クロムなどの試薬を使用して酸化できます。
還元: 還元反応は、パラジウム炭素などの触媒の存在下で水素ガスを使用して行うことができます。
置換: 芳香環で、求電子置換反応または求核置換反応が起こる可能性があります。
一般的な試薬と条件
酸化: 酸性または塩基性条件下での過マンガン酸カリウム。
還元: パラジウム炭素を用いた水素ガス。
置換: 求電子置換のためのN-ブロモスクシンイミドなどのハロゲン化剤。
主要な生成物
これらの反応の主要な生成物は、使用した特定の条件と試薬によって異なります。たとえば、酸化によってカルボン酸誘導体が得られる可能性があり、還元によって完全に飽和したインドール環が得られる可能性があります。
4. 科学研究への応用
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールは、さまざまな分野で応用されている可能性があります。
化学: より複雑な分子の構成要素として。
生物学: 生化学アッセイにおけるプローブまたはリガンドとしての潜在的な用途。
医学: 生物活性化合物との構造的類似性による、潜在的な治療応用。
産業: 染料、顔料、その他の工業化学品の合成における用途。
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole typically involves multi-step organic reactions. A common approach might include:
Formation of the imidazole ring: Starting from a suitable precursor, such as a substituted aldehyde or ketone, the imidazole ring can be formed through a condensation reaction with an amine and a source of nitrogen, such as ammonium acetate.
Formation of the indole ring: The indole ring can be synthesized via Fischer indole synthesis, which involves the reaction of a phenylhydrazine with a ketone or aldehyde under acidic conditions.
Coupling of the two rings: The final step would involve coupling the imidazole and indole rings, possibly through a cross-coupling reaction or a cyclization step.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
化学反応の分析
Types of Reactions
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a catalyst like palladium on carbon.
Substitution: Electrophilic or nucleophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenating agents like N-bromosuccinimide for electrophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a fully saturated indole ring.
科学的研究の応用
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole may have applications in various fields:
Chemistry: As a building block for more complex molecules.
Biology: Potential use as a probe or ligand in biochemical assays.
Medicine: Possible therapeutic applications due to its structural similarity to bioactive compounds.
Industry: Use in the synthesis of dyes, pigments, or other industrial chemicals.
作用機序
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールの作用機序は、その特定の生物学的標的に依存します。酵素、受容体、または他のタンパク質と相互作用し、結合相互作用を通じてその活性を調節する可能性があります。関与する正確な経路は、詳細な生化学的研究が必要です。
6. 類似の化合物との比較
類似の化合物
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-1H-インドール: ジヒドロ成分がありません。
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-ピロール: インドール環の代わりにピロール環を含んでいます。
独自性
2-(5-メチル-4-プロピル-1H-イミダゾール-2-イル)-2,3-ジヒドロ-1H-インドールの独自性は、イミダゾール環とジヒドロインドール環の特定の組み合わせにあります。この組み合わせにより、類似の化合物にはない独自の生物学的または化学的特性がもたらされる可能性があります。
類似化合物との比較
Similar Compounds
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-1H-indole: Lacks the dihydro component.
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-pyrrole: Contains a pyrrole ring instead of an indole ring.
Uniqueness
The uniqueness of 2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole lies in its specific combination of the imidazole and dihydroindole rings, which may confer unique biological or chemical properties not found in similar compounds.
特性
CAS番号 |
656257-38-4 |
|---|---|
分子式 |
C15H19N3 |
分子量 |
241.33 g/mol |
IUPAC名 |
2-(5-methyl-4-propyl-1H-imidazol-2-yl)-2,3-dihydro-1H-indole |
InChI |
InChI=1S/C15H19N3/c1-3-6-12-10(2)16-15(18-12)14-9-11-7-4-5-8-13(11)17-14/h4-5,7-8,14,17H,3,6,9H2,1-2H3,(H,16,18) |
InChIキー |
PMXMCUGPIUKYHP-UHFFFAOYSA-N |
正規SMILES |
CCCC1=C(NC(=N1)C2CC3=CC=CC=C3N2)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


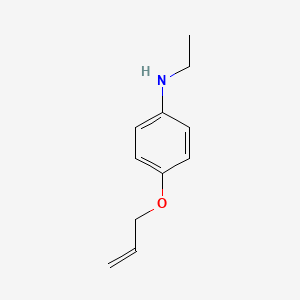
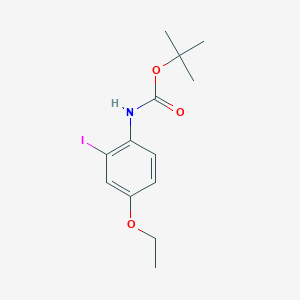
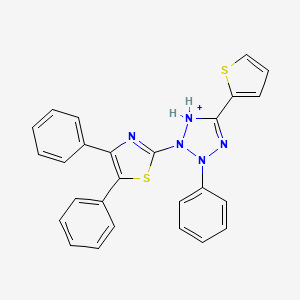
![2-{[4-(Difluoromethoxy)phenyl]ethynyl}-5-ethenyl-1,3-difluorobenzene](/img/structure/B12536335.png)
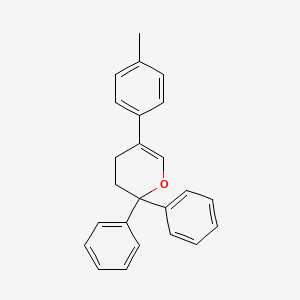

![1,1'-[1,3-Phenylenebis(oxy)]bis{3-[([1,1'-biphenyl]-4-yl)oxy]propan-2-ol}](/img/structure/B12536356.png)
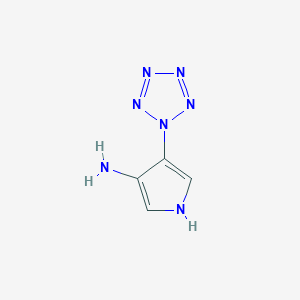
![Quinolinium, 1-methyl-2-[2-(2,4,6-trimethoxyphenyl)ethenyl]-](/img/structure/B12536363.png)
![Benzo[d]oxazol-2-yl(p-tolyl)methanone](/img/structure/B12536371.png)
![4,6,11-Trioxa-1-azabicyclo[3.3.3]undecane](/img/structure/B12536376.png)
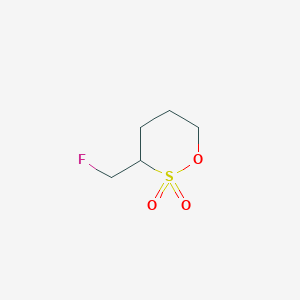
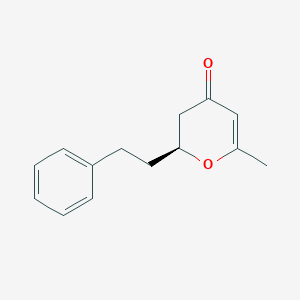
![2-(Benzo[d]oxazol-2-yl)-4-iodophenol](/img/structure/B12536419.png)
